

# Fosfomycin Uptake in Pseudomonas aeruginosa: A Technical Guide

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## Executive Summary

Fosfomycin is a broad-spectrum antibiotic that inhibits the initial step of peptidoglycan biosynthesis. Its efficacy against the opportunistic pathogen *Pseudomonas aeruginosa* is critically dependent on its transport into the bacterial cell. This technical guide provides an in-depth overview of the core mechanisms governing fosfomycin uptake in *P. aeruginosa*, with a focus on the transporters involved, their regulation, and the experimental methodologies used for their study. The primary and sole transporter for fosfomycin in *P. aeruginosa* is the glycerol-3-phosphate transporter, GlpT. Unlike other Gram-negative bacteria such as *Escherichia coli*, *P. aeruginosa* lacks the UhpT hexose phosphate transport system for fosfomycin uptake.<sup>[1][2][3]</sup> Consequently, mutations in the *glpT* gene are the predominant mechanism of fosfomycin resistance in this organism.<sup>[1][4][5]</sup> A key finding is the significant enhancement of fosfomycin uptake under anaerobic conditions, a phenomenon mediated by the transcriptional regulator ANR, which upregulates *glpT* expression.<sup>[3]</sup> This guide summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the key pathways to facilitate a comprehensive understanding of this critical aspect of fosfomycin's activity against *P. aeruginosa*.

## Core Uptake Mechanism: The GlpT Transporter

The entry of fosfomycin into *Pseudomonas aeruginosa* is mediated exclusively by the glycerol-3-phosphate transporter, GlpT.<sup>[2][6]</sup> This contrasts with Enterobacterales, where both the GlpT

and the UhpT (hexose phosphate transporter) systems contribute to fosfomycin uptake.[1][2] The absence of a functional UhpT homolog in *P. aeruginosa* makes GlpT the sole port of entry for this antibiotic.[3]

## Genetic Locus and Transporter Function

The *glpT* gene (PA5235 in the PAO1 strain) encodes the GlpT protein, an integral membrane protein that functions as a symporter, cotransporting glycerol-3-phosphate and inorganic phosphate into the cytoplasm. Due to its structural similarity to glycerol-3-phosphate, fosfomycin is recognized as a substrate by GlpT and transported into the cell.

## Impact of *glpT* Mutations on Fosfomycin Susceptibility

The singular reliance on GlpT for fosfomycin uptake means that mutations inactivating this transporter are the primary mechanism of acquired resistance in *P. aeruginosa*. [1][5] Inactivation of *glpT* leads to a significant increase in the minimum inhibitory concentration (MIC) of fosfomycin, rendering the antibiotic ineffective. [7][8]

## Quantitative Data on Fosfomycin Uptake and *glpT* Expression

The following tables summarize the key quantitative data related to fosfomycin uptake and the expression of its transporter in *P. aeruginosa*.

Parameter	Condition	Value	Reference
Intracellular Fosfomycin Concentration	Aerobic Growth	$1.7 \pm 0.1$ ng/ $10^7$ cells	[3]
Anaerobic Growth	$47.9 \pm 19.0$ ng/ $10^7$ cells	[3]	
Fold-Increase in Intracellular Fosfomycin	Anaerobic vs. Aerobic	28-fold	[3]
glpT Promoter Activity ( $\beta$ -galactosidase assay)	Aerobic Growth	(baseline)	[3]
Anaerobic Growth	4.5-fold increase	[3]	

Table 1: Impact of Anaerobiosis on Fosfomycin Uptake and glpT Expression

Strain	Genotype	Fosfomycin MIC ( $\mu$ g/mL)	Reference
P. aeruginosa PA14	Wild-type	8	[7]
P. aeruginosa PA14	$\Delta$ glpT	1024	[7]
E. coli	Wild-type	2	[7]
E. coli	$\Delta$ glpT	32	[7]
E. coli	$\Delta$ uhpT	8	[7]

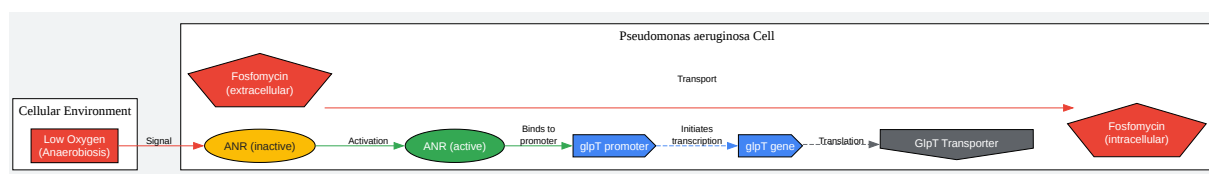
Table 2: Minimum Inhibitory Concentration (MIC) of Fosfomycin in Wild-Type and Transporter Mutant Strains

## Regulation of Fosfomycin Uptake

The expression of glpT, and therefore the uptake of fosfomycin, is subject to environmental regulation, most notably by oxygen availability.

## Anaerobic Regulation by ANR

Under anaerobic or microaerobic conditions, such as those found in biofilms and at sites of chronic infection, the transcriptional regulator ANR (Anaerobic Regulator of Gene Expression) is activated. ANR directly binds to a specific recognition site (FNR box) in the promoter region of the glpT gene, leading to the upregulation of its transcription.<sup>[3]</sup> This enhanced expression of GlpT results in increased fosfomycin uptake and, consequently, greater susceptibility of *P. aeruginosa* to the antibiotic under these conditions.<sup>[3]</sup>



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Caption: ANR-mediated upregulation of glpT expression and fosfomycin uptake under anaerobic conditions.

## The Role of the Phn Operon

The phn operon in *Pseudomonas* species is involved in the metabolism of phosphonates, a class of compounds that includes fosfomycin.<sup>[4][9]</sup> This operon encodes proteins for the transport (PhnCDE) and cleavage of carbon-phosphorus (C-P) bonds.<sup>[5][10]</sup> While fosfomycin is a phosphonate antibiotic, current evidence does not establish a direct role for the Phn system in the primary uptake of fosfomycin in *P. aeruginosa*. The uptake is predominantly, if not exclusively, mediated by GlpT. Further research may elucidate any potential secondary or alternative roles of the Phn system in fosfomycin transport or metabolism in this organism.

## Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate fosfomycin uptake in *P. aeruginosa*.

### Determination of Minimum Inhibitory Concentration (MIC)

The MIC of fosfomycin is a critical parameter for assessing bacterial susceptibility. The agar dilution method is the reference standard.

Agar Dilution Method:

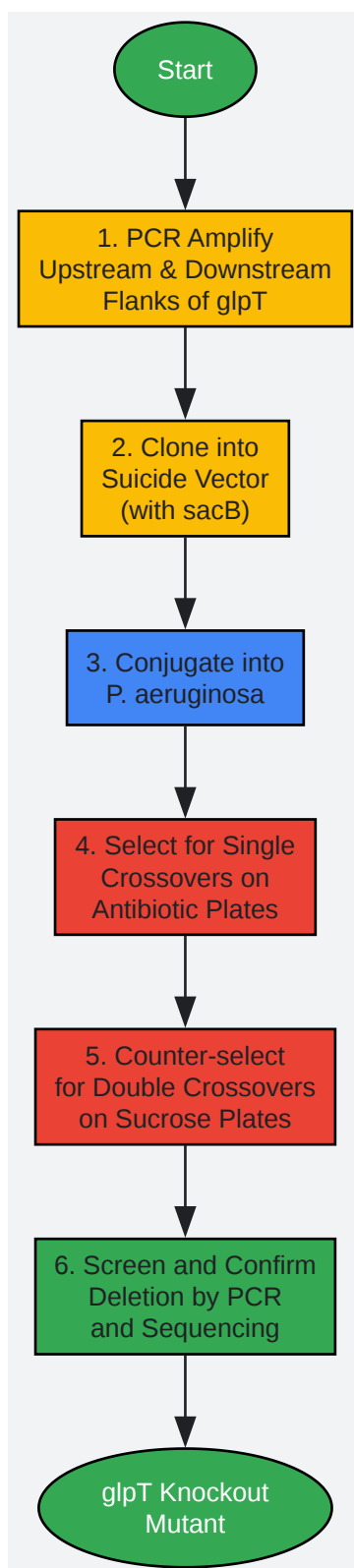
- **Media Preparation:** Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions. After autoclaving and cooling to 50°C, supplement with Glucose-6-Phosphate (G6P) to a final concentration of 25 µg/mL. While G6P induces the UhpT transporter (absent in *P. aeruginosa*), its inclusion is recommended for standardization and comparison with other species.
- **Fosfomycin Plate Preparation:** Prepare a stock solution of fosfomycin. Perform serial twofold dilutions and add the appropriate volume of each dilution to molten MHA to achieve the desired final concentrations (e.g., 0.25 to 512 µg/mL). Pour the agar into sterile Petri dishes.
- **Inoculum Preparation:** From a fresh (18-24 hour) culture of *P. aeruginosa* on a non-selective agar plate, suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately  $1.5 \times 10^8$  CFU/mL).
- **Inoculation:** Using a multipoint inoculator, spot-inoculate approximately 1-2 µL of the standardized inoculum onto the surface of the prepared MHA plates. Include a growth control plate without fosfomycin.
- **Incubation:** Incubate the plates at  $35 \pm 2^\circ\text{C}$  for 16-20 hours.
- **MIC Reading:** The MIC is the lowest concentration of fosfomycin that completely inhibits visible growth.

### Construction of a glpT Knockout Mutant

Creating a glpT deletion mutant is essential for confirming its role in fosfomycin uptake. A common method is two-step allelic exchange.

#### Two-Step Allelic Exchange Protocol:

- **Construct Design:** Amplify by PCR two fragments of approximately 500-1000 bp flanking the glpT gene (upstream and downstream regions).
- **Vector Assembly:** Ligate the upstream and downstream fragments together, creating an in-frame deletion allele. Clone this allele into a suicide vector containing a counter-selectable marker (e.g., sacB, which confers sucrose sensitivity) and an antibiotic resistance marker (e.g., gentamicin resistance).
- **Conjugation:** Transfer the suicide vector from a donor E. coli strain (e.g., SM10) into the recipient P. aeruginosa strain via biparental mating.
- **Selection of Single Crossovers (Merodiploids):** Plate the mating mixture on a selective medium containing an antibiotic to which P. aeruginosa is resistant (e.g., irgasan) and the antibiotic for which the suicide vector carries resistance (e.g., gentamicin). This selects for P. aeruginosa cells in which the plasmid has integrated into the chromosome via a single homologous recombination event.
- **Counter-selection of Double Crossovers:** Culture the merodiploid strains in a rich medium without antibiotic selection to allow for a second recombination event. Plate serial dilutions onto a medium containing sucrose (e.g., 5-10% sucrose). The sacB gene product converts sucrose into a toxic substance, killing cells that retain the plasmid backbone.
- **Screening and Confirmation:** Screen sucrose-resistant colonies for the loss of the antibiotic resistance marker from the vector. Confirm the deletion of the glpT gene by PCR and DNA sequencing.



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Caption: Workflow for creating a *glpT* knockout mutant in *P. aeruginosa*.

## Measurement of glpT Gene Expression by qRT-PCR

Quantitative real-time PCR (qRT-PCR) is used to measure the relative abundance of glpT transcripts under different conditions.

qRT-PCR Protocol:

- **Bacterial Culture:** Grow *P. aeruginosa* cultures under the desired experimental conditions (e.g., aerobic vs. anaerobic).
- **RNA Extraction:** Harvest bacterial cells and extract total RNA using a commercial RNA purification kit. Include a DNase treatment step to remove contaminating genomic DNA.
- **cDNA Synthesis:** Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and random primers or gene-specific primers.
- **Real-Time PCR:** Perform real-time PCR using a thermocycler with fluorescence detection. The reaction mixture should contain cDNA template, primers specific for the glpT gene, and a suitable qPCR master mix (e.g., containing SYBR Green or a TaqMan probe). Also, include primers for a housekeeping gene (e.g., rpoD, proC) for normalization.
- **Data Analysis:** Determine the cycle threshold (Ct) values for both the glpT gene and the housekeeping gene in each sample. Calculate the relative expression of glpT using the  $\Delta\Delta C_t$  method.

## Conclusion and Future Directions

The uptake of fosfomycin in *Pseudomonas aeruginosa* is a well-defined process, singularly dependent on the GlpT transporter. This dependency presents both a vulnerability for the bacterium and a challenge for the clinical use of fosfomycin, as mutations in glpT readily lead to high-level resistance. The upregulation of glpT under anaerobic conditions suggests that fosfomycin may have enhanced activity in specific infection microenvironments, such as within biofilms.

For future research, a critical knowledge gap is the lack of specific kinetic parameters ( $K_m$  and  $V_{max}$ ) for fosfomycin transport by *P. aeruginosa* GlpT. Determining these values would allow for more precise modeling of fosfomycin uptake and its contribution to the overall



pharmacodynamics of the drug. Additionally, further investigation into the potential interplay between the Phn phosphonate metabolism system and fosfomycin could reveal novel aspects of the antibiotic's mode of action and resistance. A deeper understanding of the regulatory networks governing glpT expression beyond anaerobic conditions may also uncover strategies to potentiate fosfomycin activity against this challenging pathogen.

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